molecular formula C16H19NO3 B4181108 (2,6-Dimethylmorpholino)(3-methylbenzofuran-2-yl)methanone

(2,6-Dimethylmorpholino)(3-methylbenzofuran-2-yl)methanone

Cat. No.: B4181108
M. Wt: 273.33 g/mol
InChI Key: QIKBEDMTOIIEMJ-UHFFFAOYSA-N
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Description

(2,6-Dimethylmorpholino)(3-methylbenzofuran-2-yl)methanone is an organic compound that features a morpholine ring substituted with a benzofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Dimethylmorpholino)(3-methylbenzofuran-2-yl)methanone typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

(2,6-Dimethylmorpholino)(3-methylbenzofuran-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine ring, where nucleophiles replace hydrogen atoms or other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds.

Scientific Research Applications

(2,6-Dimethylmorpholino)(3-methylbenzofuran-2-yl)methanone has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its structural properties may be useful in the development of new materials with specific electronic or optical characteristics.

    Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme activity and cellular signaling pathways.

Mechanism of Action

The mechanism by which (2,6-Dimethylmorpholino)(3-methylbenzofuran-2-yl)methanone exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The benzofuran moiety may play a crucial role in binding to these targets, while the morpholine ring can modulate the compound’s overall activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    2,6-dimethyl-4-[(3-methyl-1-benzofuran-2-yl)carbonyl]piperidine: Similar structure but with a piperidine ring instead of morpholine.

    2,6-dimethyl-4-[(3-methyl-1-benzofuran-2-yl)carbonyl]pyrrolidine: Similar structure but with a pyrrolidine ring.

Uniqueness

(2,6-Dimethylmorpholino)(3-methylbenzofuran-2-yl)methanone is unique due to the presence of both the benzofuran and morpholine moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a compound of significant interest.

Properties

IUPAC Name

(2,6-dimethylmorpholin-4-yl)-(3-methyl-1-benzofuran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-10-8-17(9-11(2)19-10)16(18)15-12(3)13-6-4-5-7-14(13)20-15/h4-7,10-11H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIKBEDMTOIIEMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)C2=C(C3=CC=CC=C3O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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